1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring and the chlorophenyl and difluorophenyl intermediates. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)thiourea: Similar structure with a thiourea linkage instead of urea.
1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
1-(2-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, in particular, may offer advantages in terms of stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N6O/c16-10-3-1-2-4-13(10)20-15(25)19-8-14-21-22-23-24(14)9-5-6-11(17)12(18)7-9/h1-7H,8H2,(H2,19,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWIQBOMDFKIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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